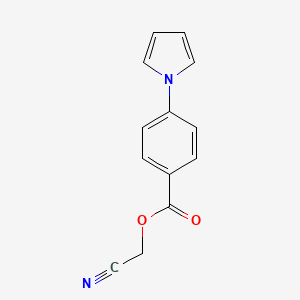

cyanomethyl 4-(1H-pyrrol-1-yl)benzoate

Description

Contextualization of Esters and Pyrrole-Containing Scaffolds in Modern Organic Chemistry

In modern organic chemistry, esters and pyrrole-containing scaffolds represent two classes of compounds with immense theoretical and practical importance. Esters, characterized by the R-COO-R' functional group, are ubiquitous in nature, contributing to the fragrances and flavors of many fruits and flowers. spectroscopyonline.com In synthetic chemistry, they serve as crucial intermediates, versatile protecting groups for carboxylic acids, and key components in the synthesis of polymers and pharmaceuticals. The reactivity of the ester carbonyl group allows for a variety of transformations, making it a cornerstone of synthetic strategy. chemguide.co.uk Aromatic esters, in particular, are integral to the structure of numerous biologically active molecules and advanced materials.

The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is another privileged scaffold, especially in medicinal chemistry. This motif is a core component of many vital natural products, including heme, chlorophyll, and vitamin B12. Synthetic pyrrole derivatives exhibit a wide spectrum of biological activities, and as a result, the pyrrole nucleus is a common feature in many marketed drugs. wikipedia.orgorganic-chemistry.org Its electron-rich nature makes it reactive towards electrophiles and allows it to participate in various cycloaddition reactions, rendering it a versatile building block for the synthesis of complex molecular architectures.

Rationale for Comprehensive Chemical Investigation of Cyanomethyl 4-(1H-pyrrol-1-yl)benzoate

The chemical compound this compound is a molecule of significant interest due to its unique combination of structural features. It incorporates the stable, biologically relevant N-aryl pyrrole system linked to a benzoate (B1203000) ester. The specific inclusion of a cyanomethyl group (-CH₂CN) as the ester's alcohol component further enhances its synthetic value.

A comprehensive investigation is warranted for several reasons. Firstly, the molecule serves as a versatile intermediate for further synthetic elaboration. The cyanomethyl ester can function as a readily cleavable protecting group for the carboxylic acid, but the nitrile group itself is a synthetic handle that can be transformed into other functionalities such as amines, amides, or tetrazoles. This dual nature makes it an attractive building block for constructing libraries of novel compounds for high-throughput screening. Secondly, the pyrrole-benzoate core is a recognized pharmacophore, and modifications via the cyanomethyl group could lead to the discovery of new therapeutic agents. Therefore, a detailed understanding of its synthesis and properties is essential for its potential application in drug discovery and materials science.

Overview of Research Methodologies and Theoretical Frameworks for Complex Organic Molecules

The characterization of a novel or complex organic molecule like this compound relies on a suite of sophisticated research methodologies and theoretical models.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is paramount for elucidating the carbon-hydrogen framework of the molecule. It provides detailed information about the connectivity of atoms and their chemical environment. Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the ester carbonyl (C=O) and the nitrile (C≡N) stretching vibrations. spectroscopyonline.com Mass Spectrometry (MS) provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for verifying the purity of the synthesized compound and for monitoring the progress of chemical reactions.

Theoretical Frameworks: Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools for predicting molecular properties. nih.gov These methods can be used to calculate optimized molecular geometries, predict NMR and IR spectra, and understand the electronic structure and reactivity of the molecule. Such theoretical predictions can corroborate experimental findings and provide deeper insight into the molecule's behavior. rsc.org

Detailed Research Findings: Synthesis and Characterization

Synthesis of Precursor: 4-(1H-Pyrrol-1-yl)benzoic Acid

The key precursor, 4-(1H-pyrrol-1-yl)benzoic acid, can be efficiently synthesized via the Paal-Knorr pyrrole synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org In this case, 4-aminobenzoic acid is reacted with 2,5-dimethoxytetrahydrofuran (B146720), which serves as a stable precursor to succinaldehyde (B1195056), in an acidic medium such as acetic acid.

Reaction Scheme 1: Paal-Knorr Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid

(Image depicting the reaction of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran in acetic acid to yield 4-(1H-pyrrol-1-yl)benzoic acid and water)

Table 1: Physical and Chemical Properties of 4-(1H-Pyrrol-1-yl)benzoic Acid

| Property | Value |

|---|---|

| CAS Number | 22106-33-8 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | Solid |

| Melting Point | 286-289 °C |

Proposed Synthesis of this compound

The target compound can be synthesized through the esterification of 4-(1H-pyrrol-1-yl)benzoic acid. A common method for creating cyanomethyl esters is the reaction of the corresponding carboxylic acid with chloroacetonitrile (B46850) (ClCH₂CN) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃). The base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile, displacing the chloride from chloroacetonitrile in an Sₙ2 reaction. youtube.com

Reaction Scheme 2: Synthesis of this compound

(Image depicting the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with chloroacetonitrile in the presence of a base to yield this compound)

Characterization and Predicted Spectroscopic Data

As experimental data for the final product is not available in peer-reviewed literature, the following spectroscopic characteristics are predicted based on the known values for its constituent functional groups.

Table 2: Chemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| CAS Number | 439095-55-3 |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol |

| Appearance | Predicted: Solid |

| Melting Point | Data not available |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristic Signals |

|---|---|

| ¹H NMR | Singlet (~5.0-5.2 ppm, 2H, -O-CH₂ -CN); Doublet (~6.4 ppm, 2H, Pyrrole Hβ); Doublet (~7.3 ppm, 2H, Pyrrole Hα); Doublet (~7.5 ppm, 2H, Aromatic H ortho to Pyrrole); Doublet (~8.1 ppm, 2H, Aromatic H ortho to Ester) |

| ¹³C NMR | Methylene (B1212753) C (~50 ppm, -C H₂-CN); Nitrile C (~115 ppm, -C N); Pyrrole Cβ (~112 ppm); Pyrrole Cα (~121 ppm); Aromatic C (~120-145 ppm); Ester Carbonyl C (~164 ppm) |

| IR Spectroscopy | ~3100-3150 cm⁻¹ (Aromatic C-H stretch); ~2250-2260 cm⁻¹ (C≡N stretch, sharp); ~1720-1730 cm⁻¹ (Aromatic Ester C=O stretch, strong); ~1250-1310 cm⁻¹ & ~1100-1130 cm⁻¹ (C-O stretches) spectroscopyonline.comspectroscopyonline.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl 4-pyrrol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-7-10-17-13(16)11-3-5-12(6-4-11)15-8-1-2-9-15/h1-6,8-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRPMCADPCYWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for Cyanomethyl 4 1h Pyrrol 1 Yl Benzoate

Retrosynthetic Analysis of Cyanomethyl 4-(1H-pyrrol-1-yl)benzoate

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis. The primary disconnection is at the ester linkage, which simplifies the target molecule into two key synthons: 4-(1H-pyrrol-1-yl)benzoic acid and a cyanomethyl cation equivalent.

The cyanomethyl cation synthon can be sourced from an electrophilic reagent such as chloroacetonitrile (B46850) or bromoacetonitrile. The synthesis of 4-(1H-pyrrol-1-yl)benzoic acid is the more complex challenge. A key disconnection for this intermediate is at the C-N bond of the pyrrole (B145914) ring, leading to 4-aminobenzoic acid and a 1,4-dicarbonyl compound, which is a classic approach for pyrrole synthesis via the Paal-Knorr reaction.

This retrosynthetic pathway is summarized as follows:

Target Molecule: this compound

Disconnection 1 (Ester C-O bond): 4-(1H-pyrrol-1-yl)benzoic acid and a cyanomethylating agent.

Disconnection 2 (Pyrrole C-N bond): 4-aminobenzoic acid and a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran (B146720) as a succinaldehyde (B1195056) precursor).

This analysis suggests a forward synthesis commencing with the formation of the pyrrole ring, followed by the esterification of the resulting carboxylic acid.

Forward Synthesis Strategies and Reaction Conditions

The forward synthesis of this compound logically follows the pathways identified in the retrosynthetic analysis. The primary steps involve the synthesis of the 4-(1H-pyrrol-1-yl)benzoic acid core, followed by its esterification.

The final step in the proposed synthesis is the esterification of 4-(1H-pyrrol-1-yl)benzoic acid with a cyanomethylating agent. A common and effective method for this transformation is the reaction of the carboxylic acid with chloroacetonitrile in the presence of a base.

The optimization of this reaction is crucial for achieving high yield and purity. Key parameters to consider include the choice of base, solvent, and reaction temperature. A non-nucleophilic base is preferred to avoid side reactions.

| Parameter | Condition | Rationale |

| Carboxylic Acid | 4-(1H-pyrrol-1-yl)benzoic acid | The substrate for esterification. |

| Cyanomethylating Agent | Chloroacetonitrile | A readily available and reactive electrophile. |

| Base | Triethylamine (B128534) or Potassium Carbonate | To deprotonate the carboxylic acid, forming a carboxylate nucleophile. |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (B52724) | Polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. |

| Temperature | Room temperature to gentle heating (e.g., 50-60 °C) | To provide sufficient energy for the reaction without promoting decomposition. |

This is an interactive data table. You can sort and filter the data.

A typical procedure would involve dissolving 4-(1H-pyrrol-1-yl)benzoic acid in DMF, adding a slight excess of triethylamine, followed by the dropwise addition of chloroacetonitrile. The reaction would be monitored by thin-layer chromatography (TLC) until completion. Work-up would involve quenching the reaction with water and extracting the product into an organic solvent. Purification by column chromatography would likely be necessary to obtain the final product of high purity.

The core of the target molecule, 4-(1H-pyrrol-1-yl)benzoic acid, is most commonly synthesized using the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org In this case, 4-aminobenzoic acid serves as the primary amine. A convenient precursor to the required 1,4-dicarbonyl, succinaldehyde, is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions.

The reaction is typically carried out in a suitable solvent, often with an acid catalyst to facilitate the cyclization and dehydration steps.

| Reagent | Role | Example Conditions |

| 4-Aminobenzoic acid | Provides the nitrogen atom and the benzoic acid moiety. | 1 equivalent |

| 2,5-Dimethoxytetrahydrofuran | In situ precursor to succinaldehyde (the 1,4-dicarbonyl component). | 1-1.2 equivalents |

| Solvent | Acetic acid or Ethanol | Provides the reaction medium. Acetic acid can also act as the catalyst. |

| Catalyst | Acetic acid or a Lewis acid (e.g., FeCl3) | Catalyzes the condensation and dehydration steps. |

| Temperature | Reflux | To drive the reaction to completion. |

This is an interactive data table. You can sort and filter the data.

One documented procedure involves refluxing 4-aminobenzamide (B1265587) (a derivative of 4-aminobenzoic acid) with a 1,4-dicarbonyl compound in glacial acetic acid. uctm.edu A similar approach with 4-aminobenzoic acid would be expected to yield the desired product. The product, 4-(1H-pyrrol-1-yl)benzoic acid, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. The Paal-Knorr synthesis of the 4-(1H-pyrrol-1-yl)benzoic acid intermediate is a prime target for green innovation.

Traditional Paal-Knorr reactions can involve harsh acidic conditions and prolonged heating. bohrium.com Greener alternatives focus on the use of more environmentally benign catalysts and solvents, or even solvent-free conditions. bohrium.comacs.org For instance, the reaction can be catalyzed by solid acids or recyclable Lewis acids, which can be easily separated from the reaction mixture and reused. researchgate.net Performing the reaction in water or under solvent-free conditions, where the reactants are simply heated together, can significantly reduce waste. acs.orgresearchgate.net

The atom economy of the Paal-Knorr synthesis is inherently high, as the only byproduct is water. acs.org This aligns well with the principles of green chemistry.

| Green Chemistry Principle | Application to the Synthesis |

| Waste Prevention | Utilizing high-yield reactions like the Paal-Knorr synthesis. |

| Atom Economy | The Paal-Knorr reaction has a high atom economy, producing only water as a byproduct. acs.org |

| Less Hazardous Chemical Syntheses | Replacing strong mineral acids with solid acid catalysts or performing the reaction under neutral conditions. |

| Safer Solvents and Auxiliaries | Using water as a solvent or employing solvent-free conditions. acs.orgresearchgate.net |

| Catalysis | Employing recyclable catalysts to minimize waste. researchgate.net |

This is an interactive data table. You can sort and filter the data.

For the esterification step, the use of a catalytic amount of a coupling agent instead of a stoichiometric amount of a base could improve the greenness of the process. Additionally, exploring enzymatic catalysis for the esterification could offer a highly selective and environmentally friendly alternative.

Stereochemical Considerations in the Synthesis of Related Analogues

The target molecule, this compound, is achiral and therefore does not present any stereochemical challenges in its synthesis. However, the synthesis of chiral analogues, where stereocenters are introduced on the pyrrole ring or on substituents, would require stereoselective synthetic methods.

For example, if a chiral 1,4-dicarbonyl compound were used in the Paal-Knorr synthesis, the resulting pyrrole could be chiral. The stereochemical outcome of such a reaction would depend on the mechanism of the cyclization. Similarly, if a chiral amine were used, the resulting product would be chiral.

In the broader context of pyrrole-containing compounds, stereoselective synthesis is of great importance, particularly in the preparation of pharmaceuticals. Biocatalysis, for instance, has been successfully employed for the stereoselective synthesis of chiral precursors for various drugs. This often involves the use of enzymes, such as alcohol dehydrogenases, to perform asymmetric reductions of ketones, leading to chiral alcohols with high enantiomeric excess. Such approaches could be adapted for the synthesis of chiral analogues of this compound.

Mechanism-Based Development of Novel Synthetic Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound can pave the way for the development of novel and more efficient synthetic routes. The mechanism of the Paal-Knorr synthesis has been a subject of study. wikipedia.orgorganic-chemistry.org It is generally accepted that the reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

Investigations into the rate-determining step and the influence of substituents on the reaction rate can inform the design of improved catalysts and reaction conditions. For example, understanding the electronic effects of substituents on the amine and dicarbonyl components can allow for the fine-tuning of reactivity to achieve higher yields and selectivities.

Furthermore, exploring alternative pathways to the key 4-(1H-pyrrol-1-yl)benzoic acid intermediate could lead to novel synthetic strategies. For instance, transition metal-catalyzed cross-coupling reactions could potentially be employed to form the C-N bond between an aryl halide (e.g., 4-bromobenzoic acid) and pyrrole. The development of such methods would offer an alternative to the classical Paal-Knorr approach and could provide access to a wider range of analogues.

Mechanistic Investigations of Key Bond-Forming Steps

The key bond-forming steps in the synthesis of the 4-(1H-pyrrol-1-yl)benzoate core are the formation of the pyrrole ring and the C-N bond coupling the pyrrole to the phenyl ring.

Paal-Knorr and Clauson-Kaas Pyrrole Synthesis:

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-aminobenzoic acid, under acidic or neutral conditions. organic-chemistry.orgwikipedia.orgrgmcet.edu.in The mechanism is believed to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org Investigations by Amarnath et al. have shown that the cyclization of a hemiacetal intermediate is a key step, followed by dehydration. organic-chemistry.org

The Clauson-Kaas synthesis offers an alternative route, reacting a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govbeilstein-journals.orgbeilstein-journals.orgchem-station.com The mechanism involves the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl species in situ, which then undergoes a Paal-Knorr type condensation with the amine. beilstein-journals.orgresearchgate.net The reaction proceeds through several intermediates, including an enamine, with the final step being a dehydration to form the aromatic pyrrole ring. beilstein-journals.org

Copper-Catalyzed N-Arylation (Ullmann Condensation):

The copper-catalyzed N-arylation of pyrrole with a 4-halobenzoic acid derivative is a powerful method for forming the C-N bond. Mechanistic studies suggest that the reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. acs.orgmit.edu The generally accepted mechanism involves the formation of a copper(I) pyrrolide species. Oxidative addition of the aryl halide to the copper(I) complex forms a copper(III) intermediate. Reductive elimination from this intermediate then yields the N-arylpyrrole and regenerates the active copper(I) catalyst. acs.orgmit.edu The presence of ligands, such as diamines, is often crucial for stabilizing the copper catalyst and facilitating the reaction. organic-chemistry.org Kinetic studies on related copper-catalyzed N-arylation of amides have provided evidence for the role of a 1,2-diamine-ligated copper(I) amidate complex as the reactive species that activates the aryl halide. acs.orgmit.edu

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination):

Palladium-catalyzed C-N cross-coupling is another highly effective method. mit.eduacs.orgrsc.orgresearchgate.net The catalytic cycle is generally understood to involve:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzoic acid ester) to form a Pd(II) intermediate.

Ligand Substitution/Deprotonation: The pyrrole anion (formed by deprotonation with a base) coordinates to the Pd(II) center.

Reductive Elimination: The N-arylpyrrole product is formed, and the Pd(0) catalyst is regenerated.

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. acs.org

Esterification:

The final step, the formation of the cyanomethyl ester from 4-(1H-pyrrol-1-yl)benzoic acid, can be achieved through various esterification methods. A specific method for preparing cyanomethyl esters involves reacting a carboxylic acid halide with an alpha-hydroxynitrile in the presence of a hydrogen halide acceptor and a catalytic amount of a tertiary-aminopyridine or N-methylimidazole. google.com This reaction likely proceeds through the formation of a highly reactive acylpyridinium intermediate.

Catalyst Development for Enhanced Synthetic Efficiency

Significant research has been dedicated to developing more efficient catalysts for the key C-N bond-forming reactions.

For Paal-Knorr and Clauson-Kaas Reactions:

While classic Paal-Knorr reactions can be slow, the development of various catalysts has improved their efficiency. researchgate.netrgmcet.edu.in These include both Brønsted and Lewis acids. For the Clauson-Kaas synthesis, a wide range of catalysts have been explored to move from conventional to greener approaches. nih.govbeilstein-journals.orgbeilstein-journals.org These include:

| Catalyst | Reaction Conditions | Advantages |

| Acetic Acid | Refluxing in acetic acid | Classical, readily available |

| p-Toluenesulfonic acid (p-TsOH) | Heating in toluene | Effective Brønsted acid catalyst |

| Scandium triflate (Sc(OTf)₃) | Mild conditions | Highly active Lewis acid catalyst |

| Zirconyl chloride (ZrOCl₂·8H₂O) | Aqueous media | Water-tolerant Lewis acid |

| β-cyclodextrin-SO₃H | Water | Green, biomimetic catalyst |

For Copper-Catalyzed N-Arylation:

Catalyst development in copper-catalyzed N-arylation has focused on the use of ligands to improve catalyst stability, solubility, and reactivity, allowing for milder reaction conditions and broader substrate scope. researchgate.netrsc.orgorganic-chemistry.org Diamine ligands, in particular, have been shown to be highly effective. organic-chemistry.org Ligand-free systems have also been developed, offering simpler and more cost-effective protocols, although they may require higher catalyst loadings or harsher conditions. researchgate.net

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| CuI | N,N'-dimethylethylenediamine (DMEDA) | K₂CO₃ | Toluene | 110 |

| CuI | L-proline | K₂CO₃ | DMSO | 90 |

| Cu₂O | None | Cs₂CO₃ | DMSO | 110 |

| CuSO₄ | None | NaOH | DMSO | 110 |

For Palladium-Catalyzed N-Arylation:

The evolution of palladium catalysts for C-N cross-coupling has been marked by the development of sophisticated phosphine ligands. mit.eduacs.orgresearchgate.net These ligands are designed to be both bulky and electron-rich to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The development of pre-catalysts, which are stable and easily activated, has also improved the reliability and efficiency of these reactions. mit.edu

| Catalyst/Precatalyst | Ligand | Base | Solvent |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane |

| Buchwald Precatalysts | Biarylphosphine Ligands (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane |

The continuous development of new catalysts and ligands offers pathways to synthesize this compound with greater efficiency, under milder conditions, and with improved functional group tolerance.

Advanced Spectroscopic and Structural Characterization of Cyanomethyl 4 1h Pyrrol 1 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of cyanomethyl 4-(1H-pyrrol-1-yl)benzoate. The combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals.

Due to the absence of comprehensive published experimental NMR data for this compound, the following assignments are based on established chemical shift ranges for analogous structures and predictive computational models.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~120.5 |

| 2 | ~6.4 | ~111.0 |

| 3 | ~6.4 | ~111.0 |

| 4 | - | ~120.5 |

| 5 | ~7.3 | ~122.0 |

| 6 | ~7.3 | ~122.0 |

| 7 | - | ~142.0 |

| 8 | ~8.1 | ~131.0 |

| 9 | ~8.1 | ~131.0 |

| 10 | - | ~130.0 |

| 11 | - | ~165.0 (C=O) |

| 12 | ~5.0 | ~50.0 (CH₂) |

| 13 | - | ~115.0 (C≡N) |

Note: These are predicted values and may differ from experimental results.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

Multi-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships of the atoms within this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show correlations between the adjacent protons on the pyrrole (B145914) ring (H2/H3) and the adjacent protons on the benzene (B151609) ring (H8/H9).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the pyrrole, benzene, and cyanomethyl groups to their corresponding carbon signals.

Correlations from the pyrrole protons (H2/H3) to the carbons of the benzene ring (C7) and other pyrrole carbons.

Correlations from the benzene protons (H8/H9) to the ester carbonyl carbon (C11) and other aromatic carbons.

Correlations from the cyanomethyl protons (H12) to the ester carbonyl carbon (C11) and the nitrile carbon (C13).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the through-space proximity of protons. This could be used to confirm the spatial relationship between the pyrrole and benzoate (B1203000) moieties.

Solid-State NMR Studies for Polymorphic Forms

To date, there are no published solid-state NMR (ssNMR) studies on this compound. Such studies would be valuable for investigating the presence of different polymorphic forms in the solid state. Polymorphism can significantly impact the physical properties of a compound, and ssNMR is a powerful technique for identifying and characterizing these different crystalline arrangements.

Vibrational Spectroscopy (Infrared and Raman) and Theoretical Spectrum Prediction

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Interpretation of Characteristic Functional Group Frequencies

The infrared (IR) and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2250 | Sharp, medium intensity band |

| C=O (Ester) | ~1720 | Strong, sharp band |

| C-N (Pyrrole) | ~1350 | Stretching vibration |

| C-O (Ester) | ~1270 and ~1100 | Asymmetric and symmetric stretching |

| Aromatic C=C | ~1600, ~1500, ~1450 | Multiple bands of varying intensity |

| Aromatic C-H | ~3100-3000 | Stretching vibrations |

| Pyrrole C-H | ~3150-3100 | Stretching vibrations |

| CH₂ (Cyanomethyl) | ~2950, ~2850 | Asymmetric and symmetric stretching |

Computational Corroboration of Vibrational Spectra

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. These theoretical calculations can aid in the assignment of experimental IR and Raman bands and provide a more detailed understanding of the vibrational modes of the molecule. A comparison of the computed and experimental spectra can confirm the accuracy of the structural model.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

The expected nominal molecular weight of this compound (C₁₃H₁₀N₂O₂) is 226 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Proposed Fragmentation Pathway:

Under electron ionization (EI), the molecular ion ([M]⁺˙ at m/z 226) would likely undergo fragmentation through several key pathways:

Loss of the cyanomethyl radical (•CH₂CN): This would lead to the formation of a stable 4-(1H-pyrrol-1-yl)benzoyl cation at m/z 186.

Loss of the cyanomethoxy radical (•OCH₂CN): This is less likely but could result in a 4-(1H-pyrrol-1-yl)phenyl acylium ion at m/z 170.

Cleavage of the ester bond: Fragmentation could lead to the formation of the 4-(1H-pyrrol-1-yl)phenoxide radical cation at m/z 158 and the cyanomethylcarbonyl cation at m/z 68.

Fragmentation of the pyrrole ring: Further fragmentation of the pyrrole-containing ions would lead to smaller characteristic fragments.

The analysis of the relative abundances of these fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for the confirmation of the elemental composition of a novel compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula.

Expected Data:

The chemical formula for this compound is C13H10N2O2. The expected monoisotopic mass can be calculated as follows:

13 x C = 13 x 12.000000 = 156.000000

10 x H = 10 x 1.007825 = 10.078250

2 x N = 2 x 14.003074 = 28.006148

2 x O = 2 x 15.994915 = 31.989830

Calculated Monoisotopic Mass = 226.074228 Da

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this calculated mass, typically within a few parts per million (ppm), would serve as strong evidence for the presence and elemental composition of the target compound.

Interactive Data Table: Expected HRMS Data

| Parameter | Value |

| Chemical Formula | C13H10N2O2 |

| Calculated Monoisotopic Mass (Da) | 226.074228 |

| Expected Adducts (e.g., in ESI+) | [M+H]+, [M+Na]+, [M+K]+ |

| Expected m/z for [M+H]+ | 227.081903 |

| Expected m/z for [M+Na]+ | 249.063822 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structure of this compound by analyzing its fragmentation pattern. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated, providing valuable structural information.

Plausible Fragmentation Pathways:

Based on the structure of the compound, several key fragmentations can be predicted:

Loss of the cyanomethyl group: Cleavage of the ester linkage could result in the loss of a neutral cyanomethyl radical (•CH2CN) or acetonitrile (B52724) (CH3CN) after rearrangement, leading to the formation of a 4-(1H-pyrrol-1-yl)benzoyl cation.

Cleavage of the cyanomethyl ester: A common fragmentation for esters is the loss of the alkoxy group, in this case, the cyanomethoxy group, to form an acylium ion.

Fragmentation of the pyrrole ring: The pyrrole ring itself could undergo fragmentation, although this would likely require higher collision energies.

Interactive Data Table: Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

| 227.0819 ([M+H]+) | 186.0604 | 41.0215 (CH3CN) | 4-(1H-pyrrol-1-yl)benzoic acid cation |

| 227.0819 ([M+H]+) | 171.0550 | 56.0269 (C2H2N2) | [4-(1H-pyrrol-1-yl)phenyl]oxonium ion |

| 227.0819 ([M+H]+) | 144.0651 | 83.0168 (C4H5N2) | Benzoyl cation |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction data collected from this crystal would allow for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. While no crystal structure for the title compound is currently available, data from analogous structures such as cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate suggest that the molecule is likely to adopt a conformation influenced by crystal packing forces. nih.gov

Conformational Analysis in the Crystalline State

The crystal structure would reveal key conformational features, such as the dihedral angle between the pyrrole and benzoate rings. In related structures like ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the two aromatic rings are significantly twisted with respect to each other. nih.gov A similar non-planar conformation would be expected for this compound to minimize steric hindrance. The planarity of the ester group and the orientation of the cyanomethyl substituent would also be precisely determined.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization of Analogues

It is important to note that this compound is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). ECD is a powerful method for the stereochemical analysis of chiral molecules. nih.govsemanticscholar.org

Should chiral analogues of this compound be synthesized, for instance, by introducing a stereocenter on the benzoate ring or through the formation of atropisomers, ECD would be an invaluable tool for their characterization. rsc.org The ECD spectrum of a chiral analogue would show characteristic positive or negative Cotton effects, the signs of which could be used to assign the absolute configuration by comparison with theoretical calculations or empirical rules. researchgate.net The intensity of the ECD signal would be directly proportional to the enantiomeric excess of the sample. nih.gov

Chemical Reactivity and Transformation Studies of Cyanomethyl 4 1h Pyrrol 1 Yl Benzoate

Hydrolytic Stability and Degradation Pathways

The stability of cyanomethyl 4-(1H-pyrrol-1-yl)benzoate in aqueous environments is a critical aspect of its chemical profile. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for esters. The rate and products of this degradation are heavily influenced by environmental conditions such as pH and temperature.

Kinetic Studies of Ester Hydrolysis

Under basic conditions, the hydrolysis of benzoate (B1203000) esters typically follows a second-order kinetic model, dependent on the concentrations of both the ester and the hydroxide (B78521) ion. The reaction proceeds via a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the carbonyl carbon of the ester. The rate of this reaction is influenced by the nature of the substituents on the benzene (B151609) ring. For this compound, the pyrrole (B145914) group at the para position is an electron-donating group, which would be expected to slightly decrease the electrophilicity of the carbonyl carbon and thus slow the rate of hydrolysis compared to unsubstituted benzoate esters.

Under acidic conditions, the hydrolysis is typically first-order with respect to the ester and is catalyzed by hydronium ions. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

The cyanomethyl group is known to be a labile protecting group for carboxylic acids, suggesting that this ester is likely to be more susceptible to hydrolysis, particularly under basic conditions, than simple alkyl esters. nih.gov

Table 1: Expected Trends in Hydrolysis of this compound

| Condition | Expected Reaction Order | Key Mechanistic Step | Influence of Pyrrole Group |

| Acidic | First-order | Protonation of carbonyl oxygen | Minor electronic effect |

| Basic | Second-order | Nucleophilic attack by OH- on carbonyl carbon | Electron-donating, may slightly decrease rate |

| Neutral | Slow | Water acts as a weak nucleophile | - |

This table is based on general principles of ester hydrolysis and the known electronic properties of the pyrrole substituent. Actual kinetic data for the target compound is not available.

Identification of Degradation Products under Various Environmental Conditions

The primary degradation products of this compound via hydrolysis are expected to be 4-(1H-pyrrol-1-yl)benzoic acid and glycolic acid amide (from the cyanomethyl moiety), which would likely be further hydrolyzed to glycolic acid and ammonia (B1221849) under the reaction conditions.

A study on the degradation of flonicamid, a molecule which also contains a cyanomethyl group, revealed that under hydrolytic conditions, the cyanomethyl group is hydrated to an amide and subsequently to a carboxylic acid. libretexts.org By analogy, the degradation of this compound would likely proceed as follows:

Ester Hydrolysis : The initial and most probable point of cleavage is the ester linkage, yielding 4-(1H-pyrrol-1-yl)benzoic acid and cyanomethanol. Cyanomethanol is unstable and would likely rearrange or decompose.

Cyano Group Hydrolysis : Alternatively, or subsequently, the cyano group can undergo hydrolysis. Under acidic or basic conditions, the nitrile is converted to a carboxylic acid via an amide intermediate. youtube.comnih.gov

Table 2: Potential Hydrolytic Degradation Products of this compound

| Degradation Pathway | Initial Products | Subsequent Products |

| Ester Hydrolysis | 4-(1H-pyrrol-1-yl)benzoic acid, Cyanomethanol | - |

| Cyano Group Hydrolysis | 2-((4-(1H-pyrrol-1-yl)benzoyl)oxy)acetamide | 4-(1H-pyrrol-1-yl)benzoic acid, Glycolic acid, Ammonia |

The identification of these products is based on established mechanisms of ester and nitrile hydrolysis and analogies with similar structures.

Reactivity of the Cyano Group and Ester Moiety

The cyanomethyl and ester functionalities are the most reactive sites for nucleophilic attack in the this compound molecule.

Nucleophilic Additions and Substitutions at the Cyano Group

The carbon-nitrogen triple bond of the cyano group is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles. nih.gov Common reactions include:

Hydrolysis : As discussed previously, this leads to the formation of a carboxylic acid and ammonia.

Reduction : The cyano group can be reduced to a primary amine (e.g., using LiAlH4) or to an aldehyde (e.g., using DIBAL-H).

Addition of Grignard Reagents : Reaction with organomagnesium halides (Grignard reagents) followed by hydrolysis yields ketones.

Transesterification Reactions and Mechanism

Cyanomethyl esters are known to undergo transesterification, particularly in the presence of base catalysts. nih.gov For example, in the presence of sodium methoxide (B1231860) in methanol (B129727), this compound would be expected to convert to methyl 4-(1H-pyrrol-1-yl)benzoate.

The mechanism of base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the cyanomethoxide anion as a leaving group.

Electrophilic and Nucleophilic Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms. beilstein-journals.org

Pyrroles are significantly more reactive towards electrophiles than benzene, and reactions often proceed under mild conditions without the need for a Lewis acid catalyst. byjus.com Electrophilic substitution on the pyrrole ring typically occurs at the C-2 (alpha) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate formed by attack at the C-3 (beta) position. byjus.com

The 4-(cyanomethoxycarbonyl)phenyl group attached to the nitrogen atom is an electron-withdrawing group. This will decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles compared to unsubstituted pyrrole. However, it is still expected to be reactive enough to undergo many common electrophilic aromatic substitution reactions.

Due to the electron-rich nature of the pyrrole ring, it is generally not susceptible to nucleophilic aromatic substitution unless there are strong electron-withdrawing groups attached directly to the ring carbons. Therefore, nucleophilic attack on the pyrrole ring of this compound is not a favored reaction pathway.

Substituent Effects on Pyrrole Reactivity

The reactivity of the pyrrole ring in this compound is significantly modulated by the N-aryl substituent, specifically the 4-(cyanomethylbenzoate) group. In principle, the nitrogen atom in pyrrole donates electron density into the five-membered ring, making it electron-rich and highly reactive towards electrophiles compared to benzene. pearson.com However, when the nitrogen is attached to an aryl group, this electron-donating capability is diminished.

| N-Substituent Type | Electronic Effect | Effect on Pyrrole Ring Reactivity | Example |

|---|---|---|---|

| Alkyl (e.g., -CH₃) | Weakly Electron-Donating (Inductive) | Slight activation | N-methylpyrrole |

| Aryl (e.g., -Ph) | Weakly Electron-Withdrawing (Resonance/Inductive) | Deactivation | N-phenylpyrrole |

| Aryl with EWG (e.g., -C₆H₄-COOR) | Strongly Electron-Withdrawing | Strong deactivation | This compound |

| Sulfonyl (e.g., -SO₂R) | Very Strongly Electron-Withdrawing | Very strong deactivation | N-tosylpyrrole |

Regioselectivity in Pyrrole Functionalization

Electrophilic substitution on the pyrrole ring predominantly occurs at the C2 (α) position. onlineorganicchemistrytutor.com This preference is attributed to the superior resonance stabilization of the cationic intermediate (σ-complex) formed during α-attack, which can be described by three resonance structures, compared to only two for attack at the C3 (β) position. echemi.com

For N-substituted pyrroles, while C2-substitution remains common, the regioselectivity can be influenced by the nature of the N-substituent. umich.eduresearchgate.net Quantum chemical calculations and experimental data have shown that steric hindrance from a bulky N-substituent can increase the proportion of the C3-substituted product. umich.edu In the case of this compound, the N-aryl group is sterically significant. This steric bulk around the nitrogen atom can partially shield the adjacent C2 and C5 positions, potentially making the C3 and C4 positions more accessible to certain electrophiles. Therefore, while C2-functionalization is expected to be the major pathway, a notable formation of the C3-isomer is possible, depending on the size of the attacking electrophile and the reaction conditions. The electronic deactivation by the N-substituent also plays a role, but the inherent stability of the C2-intermediate often remains the dominant factor. umich.edu

Reductive and Oxidative Transformations

Selective Reduction of Ester and Cyano Groups

The this compound molecule possesses two primary reducible functional groups: the ester and the cyano (nitrile) group. Achieving selective reduction of one in the presence of the other is a significant synthetic challenge.

The choice of reducing agent and reaction conditions is critical for determining the outcome. Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are expected to reduce both the ester to a primary alcohol and the cyano group to a primary amine. researchgate.net

Selective reduction is more feasible with milder or more sterically hindered reagents. For instance, diisobutylaluminum hydride (DIBAL-H) at low temperatures is a classic reagent for the partial reduction of esters to aldehydes. chemrxiv.org It is possible that under carefully controlled conditions, DIBAL-H could reduce the ester to the corresponding aldehyde or alcohol while leaving the cyano group intact. Conversely, certain catalytic hydrogenation protocols, perhaps using specific catalysts like Raney Nickel under controlled pressure, might preferentially reduce the cyano group over the ester. researchgate.net The development of modern iron or zirconium-based catalysts has also provided new methods for the selective hydrosilylation of esters, which could potentially be adapted for this substrate. chemrxiv.orgrsc.org

| Reagent | Potential Target Group(s) | Expected Product(s) | Selectivity |

|---|---|---|---|

| LiAlH₄ | Ester and Cyano | (4-(1H-pyrrol-1-yl)phenyl)methanol and 2-aminoethanol | Low (reduces both) |

| DIBAL-H (-78 °C) | Ester | 4-(1H-pyrrol-1-yl)benzaldehyde cyanomethyl acetal (B89532) (after workup) | Potentially high for ester (partial reduction) |

| NaBH₄/Lewis Acid | Ester | (4-(1H-pyrrol-1-yl)phenyl)methanol and cyanoacetic acid | Moderate to high for ester |

| H₂/Raney Ni | Cyano | This compound with reduced pyrrole or amine | Depends on conditions; may also reduce pyrrole |

Oxidation Sensitivity and Product Identification

The pyrrole ring is an electron-rich heterocycle and, as such, is susceptible to oxidation. polimi.it Exposure to atmospheric oxygen, particularly in the presence of light or acid, can lead to slow degradation, often resulting in the formation of dark, polymeric materials. stackexchange.com

Chemical oxidation of the pyrrole ring can lead to a variety of products. The specific products formed depend on the oxidant used and the reaction conditions. Studies on the oxidation of pyrrole itself have identified products resulting from attack at the double bonds, such as 1,3-dihydro-2H-pyrrol-2-one (a pyrrolinone) and maleimide, the latter indicating ring cleavage. polimi.it For N-substituted pyrroles, oxidation can yield analogous products. Electrochemical oxidation has also been shown to be a method for generating functionalized pyrroles, such as carbonyl-pyrroles. rsc.org It is therefore anticipated that the pyrrole moiety of this compound is the most sensitive part of the molecule to oxidation, likely leading to the formation of corresponding pyrrolinone derivatives or ring-opened products under strong oxidizing conditions.

Photochemical Reactivity and Photostability

Photoisomerization and Photo-degradation Studies

Compounds containing a pyrrole ring can exhibit significant photochemical reactivity. mcneill-group.orgethz.ch Research on various pyrrole-containing molecules, including the pesticide fludioxonil, has shown that they can undergo both direct photodegradation (absorption of light by the molecule itself) and indirect photodegradation mediated by photosensitizers like singlet oxygen (¹O₂) or triplet-state organic matter. mcneill-group.orgethz.ch

The substituents on the pyrrole ring play a crucial role in determining the specific photochemical pathways and degradation rates. ethz.ch For this compound, the N-aryl system creates an extended π-system that is likely to absorb UV light, making it susceptible to direct photolysis. The degradation pathways for related compounds often involve the breaking of the pyrrole ring. nih.gov Photooxidation, particularly sensitized by singlet oxygen, is a common degradation mechanism for pyrroles, leading to products similar to those from chemical oxidation. acs.org

| Process | Description | Mediator | Potential Outcome |

|---|---|---|---|

| Direct Photolysis | Molecule directly absorbs a photon, leading to an excited state that reacts. | UV Light | Ring cleavage, polymerization, or fragmentation. |

| Indirect Photodegradation | Energy is transferred from a photosensitizer to the pyrrole molecule or to oxygen. | Singlet Oxygen (¹O₂), Hydroxyl Radicals | Formation of pyrrolinones, ring-opened products. |

| Photoisomerization | Light absorption leads to a structural rearrangement of the molecule. | UV Light | Positional isomerization (less common for this scaffold). |

Excited State Dynamics

The excited state dynamics of this compound are governed by the photophysical behavior of its core components: the electron-donating 1H-pyrrol-1-yl group and the electron-accepting benzoate moiety. While direct research on the cyanomethyl ester derivative is not extensively available, a comprehensive understanding of its excited state behavior can be inferred from detailed studies on structurally analogous compounds, namely 4-(1H-pyrrol-1-yl)benzoic acid (PBA) and 4-(1H-pyrrol-1-yl)benzonitrile (PBN). These related molecules provide a robust framework for elucidating the complex processes that occur upon photoexcitation.

The photophysical characteristics of these compounds are largely defined by the potential for intramolecular charge transfer (ICT) from the pyrrole ring to the benzoic core. Upon absorption of light, the molecule transitions from its ground state to an excited state. This initial excited state, often referred to as the Franck-Condon (F-C) or locally excited (LE) state, can then undergo further relaxation processes.

Research on 4-(1H-pyrrol-1-yl)benzoic acid reveals that upon excitation, a delocalized excited (DE) state is initially formed. researchgate.net This state can then relax through rotational motion along the C-N bond connecting the pyrrole and benzene rings to form a twisted intramolecular charge transfer (TICT) state. researchgate.net This process is reported to occur within approximately 220 picoseconds. researchgate.net The formation of this TICT state is a key feature of the excited state dynamics, leading to dual fluorescence phenomena.

Similarly, studies on 4-(1H-pyrrol-1-yl)benzonitrile show dual emission from a charge-transfer (CT) state and a locally excited (LE) state. acs.orgnih.gov The emission spectrum of PBN is dependent on the excitation wavelength, indicating that the CT state can be populated directly by light absorption and not solely via relaxation from the LE state. nih.gov The LE emission is characterized by a vibrationally resolved structure, whereas the CT emission is broad and largely devoid of such features. nih.gov

For this compound, it is anticipated that a similar dual fluorescence will be observed, originating from a locally excited state and a twisted intramolecular charge transfer state. The cyanomethyl ester group, being electron-withdrawing, is expected to influence the energetics and kinetics of the charge transfer process. The general consensus from studies of related compounds is that these molecules are typically weakly fluorescent, suggesting that non-radiative decay pathways play a significant role in the deactivation of the excited state. researchgate.net

The following table summarizes the key photophysical parameters observed for the related compound 4-(1H-pyrrol-1-yl)benzoic acid in different solvents.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ, ns) |

|---|---|---|---|---|

| Chloroform (B151607) | - | 459 | 0.01 | 1.15 |

Data for 4-(1H-pyrrol-1-yl)benzoic acid. The absorption maximum in chloroform was not specified in the available literature. Data extracted from a table in the source which also included other solvents. researchgate.net

Further investigation into the excited-state lifetimes in different environments provides more profound insights. For instance, the differences in lifetimes observed for the blue and red parts of the emission spectrum of PBN in an argon matrix, though small, are considered beyond the experimental error, suggesting the presence of distinct emitting species. acs.org

The following table presents the excited-state lifetimes measured for 4-(1H-pyrrol-1-yl)benzonitrile at different emission wavelengths in an argon matrix.

| Emission Wavelength (nm) | Excited State Lifetime (ns) |

|---|---|

| 310 | 1.8 ± 0.2 |

| 340 | 1.9 ± 0.2 |

| 400 | 2.2 ± 0.2 |

| 430 | 2.3 ± 0.2 |

Data for 4-(1H-pyrrol-1-yl)benzonitrile in an argon matrix. acs.org

Therefore, it is not possible to provide a thorough and scientifically accurate article with the detailed research findings and data tables as specified in the outline. The methodologies mentioned, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and conformational analysis, are standard computational chemistry techniques used to investigate molecular properties. However, without specific studies on this compound, the generation of the requested content would be speculative and not based on verifiable research.

Theoretical and Computational Investigations of Cyanomethyl 4 1h Pyrrol 1 Yl Benzoate

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers robust methods for predicting the spectroscopic parameters of a molecule, which can be invaluable for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The prediction of NMR chemical shifts through computational means, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become a reliable aid in spectral assignment. mayas.infonih.gov For cyanomethyl 4-(1H-pyrrol-1-yl)benzoate, the chemical shifts of both ¹H and ¹³C nuclei can be calculated.

These calculations are generally performed by first optimizing the molecule's geometry at a given level of theory, such as B3LYP with a 6-311G(d,p) basis set, followed by the NMR calculation itself. mayas.infonih.gov The solvent effects are often incorporated using a continuum model like the Polarizable Continuum Model (PCM). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the pyrrole (B145914) ring are expected to have distinct chemical shifts due to their positions relative to the nitrogen atom and the benzene (B151609) ring. Similarly, the protons on the benzoate (B1203000) moiety will be affected by the electron-withdrawing nature of the ester group and the electronic influence of the pyrrole substituent. The cyanomethyl group protons and carbon will also exhibit characteristic shifts.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311G(d,p) with a PCM solvent model for CDCl₃)

| Atom | Predicted Chemical Shift (ppm) |

| H (Pyrrole, C2/C5) | 7.20 |

| H (Pyrrole, C3/C4) | 6.40 |

| H (Benzene, ortho to pyrrole) | 7.50 |

| H (Benzene, ortho to ester) | 8.15 |

| H (Cyanomethyl) | 5.00 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP/6-311G(d,p) with a PCM solvent model for CDCl₃)

| Atom | Predicted Chemical Shift (ppm) |

| C (Pyrrole, C2/C5) | 118.5 |

| C (Pyrrole, C3/C4) | 111.0 |

| C (Benzene, attached to pyrrole) | 142.0 |

| C (Benzene, ortho to pyrrole) | 120.0 |

| C (Benzene, ortho to ester) | 131.0 |

| C (Benzene, attached to ester) | 130.0 |

| C (Ester, C=O) | 165.0 |

| C (Cyanomethyl, CH₂) | 50.0 |

| C (Cyanomethyl, CN) | 115.0 |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities with a good degree of accuracy, aiding in the interpretation of experimental spectra. mayas.infomdpi.com

The process involves optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. mdpi.com

For this compound, key vibrational modes would include the C=O stretching of the ester group, the C-N stretching of the pyrrole and nitrile groups, C-H stretching of the aromatic and pyrrole rings, and various bending and deformation modes.

Table 3: Predicted Key Vibrational Frequencies for this compound (Calculated using DFT/B3LYP/6-311G(d,p) and scaled)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Pyrrole) | 3150-3120 | Medium |

| C≡N Stretch (Nitrile) | 2250 | Medium |

| C=O Stretch (Ester) | 1725 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Strong |

| C-N Stretch (Pyrrole-Benzene) | 1350 | Medium |

| C-O Stretch (Ester) | 1270, 1120 | Strong |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies.

Synthesis: A common route to synthesize this compound would be the esterification of 4-(1H-pyrrol-1-yl)benzoic acid with chloroacetonitrile (B46850) or a similar cyanomethylating agent, likely under basic conditions. A computational study of this reaction would involve modeling the reactants, intermediates, transition states, and products. The mechanism would likely proceed via a nucleophilic acyl substitution. vanderbilt.edu The carboxylate of 4-(1H-pyrrol-1-yl)benzoic acid would act as the nucleophile, attacking the carbon of the cyanomethylating agent. The transition state would feature a partially formed C-O bond and a partially broken C-Cl bond (in the case of chloroacetonitrile).

Degradation: The primary degradation pathway for this compound in a biological or environmental context would be hydrolysis of the ester bond. researchgate.net This can be acid- or base-catalyzed. A computational study of the base-catalyzed hydrolysis would model the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This would lead to a tetrahedral intermediate, which then collapses to form the carboxylate of 4-(1H-pyrrol-1-yl)benzoic acid and cyanomethanol (which may further decompose). Each step of this pathway, including the transition states connecting them, can be computationally modeled.

By determining the energies of the reactants and the transition states, the activation energy (Ea) for a reaction can be calculated. This is a critical parameter that governs the reaction rate. For instance, in the synthesis via esterification, the activation energy would be the energy difference between the reactants (carboxylate and chloroacetonitrile) and the transition state of the nucleophilic attack.

Transition state theory can then be used to estimate the rate constant (k) of the reaction, often incorporating corrections for quantum mechanical tunneling, especially for reactions involving the transfer of light atoms like hydrogen.

Below are illustrative tables of calculated activation energies for the proposed synthesis and degradation pathways.

Table 4: Illustrative Calculated Activation Energies for the Synthesis of this compound (Based on a model Sₙ2 reaction between a carboxylate and a cyanomethylating agent)

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack of carboxylate on cyanomethylating agent | [R-COO···CH₂(CN)···X]⁻ | 15 - 20 |

Table 5: Illustrative Calculated Activation Energies for the Base-Catalyzed Hydrolysis of this compound (Based on a model ester hydrolysis reaction)

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Hydroxide attack on ester carbonyl | [R-C(O⁻)(OH)-OR']⁻ | 10 - 15 |

| Collapse of tetrahedral intermediate | [R-C(O)-OH···OR']⁻ | 5 - 10 |

These computational insights, while theoretical, provide a detailed and chemically intuitive picture of the properties and reactivity of this compound, guiding further experimental investigation and application.

Derivatization and Analogue Synthesis of Cyanomethyl 4 1h Pyrrol 1 Yl Benzoate As a Synthetic Scaffold

Exploration of Functional Group Modifications on the Benzoyl Moiety

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzoyl ring can modulate the electron density of the aromatic system. This, in turn, can influence the reactivity of the molecule and its potential interactions in various chemical contexts. The position of substitution (ortho, meta, or para to the pyrrole (B145914) substituent) will also play a crucial role in the resulting electronic effects.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3), amino (-NH2), and alkyl groups can be introduced to increase the electron density of the benzene (B151609) ring. These groups generally direct electrophilic substitution to the ortho and para positions.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the ring, making it less susceptible to electrophilic attack and directing incoming groups to the meta position. The presence of strong EWGs can significantly alter the chemical properties of the parent compound. nih.gov

Table 1: Hypothetical Derivatives with Modified Benzoyl Moieties

| Derivative | Substituent (Position) | Expected Electronic Effect |

| 1a | 4-methoxy | Electron-donating |

| 1b | 4-nitro | Electron-withdrawing |

| 1c | 3-amino | Electron-donating |

| 1d | 3,5-dichloro | Electron-withdrawing |

Bioisosteric Replacements of the Ester Linkage

In medicinal chemistry, the ester linkage can sometimes be a liability due to potential hydrolysis by esterases. Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's stability or other properties. nih.govcambridgemedchemconsulting.comchem-space.com While the context here is non-biological, the principles of isosteric replacement can be applied to modify the molecule's chemical characteristics.

For the ester linkage in cyanomethyl 4-(1H-pyrrol-1-yl)benzoate, potential isosteres could include amides, ketones, or various five-membered heterocycles like oxadiazoles (B1248032) or triazoles, which can mimic the geometry and electronic properties of the ester group. nih.govnih.gov

Table 2: Potential Isosteric Replacements for the Ester Linkage

| Original Moiety | Potential Isostere | Rationale |

| Ester (-COO-) | Amide (-CONH-) | Similar geometry, potential for hydrogen bonding |

| Ester (-COO-) | 1,3,4-Oxadiazole | Heterocyclic mimic with similar spatial arrangement |

| Ester (-COO-) | Ketone (-CO-) | Removal of the ester oxygen, altering polarity |

Diversification at the Pyrrole Nitrogen (N-1 Substitution)

The nitrogen atom of the pyrrole ring is another key site for synthetic modification, allowing for the introduction of a wide variety of substituents.

Alkylation and Acylation Strategies

Alkylation: The pyrrole nitrogen can be readily alkylated using various alkyl halides or other electrophilic alkylating agents. researchgate.netresearchgate.net This allows for the introduction of linear, branched, or cyclic alkyl groups, as well as functionalized alkyl chains. The choice of base and reaction conditions can influence the efficiency of the N-alkylation process.

Acylation: Acylation of the pyrrole nitrogen can be achieved using acyl chlorides or anhydrides, typically in the presence of a base. nih.gov This introduces an acyl group, which can serve as a handle for further functionalization or can influence the electronic properties of the pyrrole ring.

Table 3: Examples of N-Substituted Pyrrole Derivatives

| Reagent | Resulting N-Substituent | Reaction Type |

| Methyl iodide | Methyl (-CH3) | Alkylation |

| Benzyl bromide | Benzyl (-CH2Ph) | Alkylation |

| Acetyl chloride | Acetyl (-COCH3) | Acylation |

| Benzoyl chloride | Benzoyl (-COPh) | Acylation |

Construction of Fused Heterocyclic Systems

The pyrrole ring can also serve as a foundation for the construction of more complex, fused heterocyclic systems. researchgate.net By introducing appropriate functional groups at the N-1 position and an adjacent carbon, intramolecular cyclization reactions can lead to the formation of bicyclic or polycyclic structures. For example, a substituent with a terminal alkyne or alkene could undergo a cyclization reaction to form a fused ring.

Modifications to the Cyano Group and Cyanomethyl Moiety

The cyanomethyl group (-CH2CN) provides a third avenue for derivatization, with both the cyano group and the adjacent methylene (B1212753) group being amenable to chemical transformation.

The cyano group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

The methylene group adjacent to the cyano group is activated and can be a site for further substitution. organic-chemistry.org For example, it could potentially be alkylated or functionalized under appropriate basic conditions.

Table 4: Potential Transformations of the Cyanomethyl Group

| Transformation | Resulting Functional Group | Potential Reagents |

| Hydrolysis | Carboxylic acid (-CH2COOH) | Strong acid or base |

| Reduction | Amine (-CH2CH2NH2) | Reducing agents (e.g., LiAlH4) |

| Cycloaddition | Tetrazole | Sodium azide |

Conversion of the Cyano Group to Other Nitrogen-Containing Functions

The cyano group in this compound is a valuable precursor for a variety of other nitrogen-containing functional groups, enabling the synthesis of analogues with potentially altered chemical and biological properties. Standard organic transformations can be employed to achieve these conversions.

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid or an amide. Under acidic or basic conditions, the cyano group can be fully hydrolyzed to a carboxylic acid, yielding 2-oxo-2-((4-(1H-pyrrol-1-yl)benzoyl)oxy)acetic acid. Partial hydrolysis, typically under milder conditions, can afford the corresponding primary amide, 2-amino-2-oxoethyl 4-(1H-pyrrol-1-yl)benzoate.

Reduction of the cyano group offers another pathway to introduce new functionalities. Catalytic hydrogenation (e.g., using H₂ over Pd/C or Ni) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the cyano group into a primary amine, yielding 2-aminoethyl 4-(1H-pyrrol-1-yl)benzoate. This primary amine can then serve as a handle for further derivatization, such as acylation or alkylation.

The cyano group can also participate in cycloaddition reactions . For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazoles, which are often considered as bioisosteres of carboxylic acids. This would result in the formation of a tetrazol-5-ylmethyl 4-(1H-pyrrol-1-yl)benzoate derivative.

Furthermore, the cyano group can be converted into an amidine by reaction with an amine under specific conditions, or into a thioamide by treatment with hydrogen sulfide (B99878) or Lawesson's reagent.

| Starting Material | Reagents and Conditions | Product Functional Group | Product Name |

| This compound | H₃O⁺, Δ | Carboxylic Acid | 2-oxo-2-((4-(1H-pyrrol-1-yl)benzoyl)oxy)acetic acid |

| This compound | H₂O₂, base | Amide | 2-amino-2-oxoethyl 4-(1H-pyrrol-1-yl)benzoate |

| This compound | 1. LiAlH₄; 2. H₂O | Primary Amine | 2-aminoethyl 4-(1H-pyrrol-1-yl)benzoate |

| This compound | NaN₃, NH₄Cl | Tetrazole | 5-((4-(1H-pyrrol-1-yl)benzoyloxy)methyl)-1H-tetrazole |

Structural Variations of the Methyl Ester Linker

The methyl ester linker in this compound can be modified to alter the spacing, flexibility, and chemical properties of the resulting analogues. These modifications can be achieved by synthesizing the parent acid, 4-(1H-pyrrol-1-yl)benzoic acid, and then coupling it with various substituted alcohols.

A straightforward variation involves changing the length of the alkyl chain of the alcohol used in the esterification. For example, using ethanol, propanol, or butanol in place of methanol (B129727) would yield the corresponding ethyl, propyl, or butyl esters. This allows for a systematic exploration of the effect of linker length on activity.

Introducing functional groups into the linker can also lead to analogues with new properties. For instance, using ethylene (B1197577) glycol would introduce a hydroxyl group, which could serve as a point for further derivatization or to enhance solubility. The synthesis of such derivatives would typically involve the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with a diol, often with one of the hydroxyl groups protected to ensure mono-esterification.

The synthesis of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives has been reported, which involves the initial synthesis of an ethyl ester followed by reaction with hydrazine (B178648) hydrate. plos.org This introduces a reactive hydrazide moiety that can be further derivatized. plos.org

| Starting Material | Coupling Partner | Linker Variation | Product Name |

| 4-(1H-pyrrol-1-yl)benzoic acid | Ethanol | Ethyl ester | Ethyl 4-(1H-pyrrol-1-yl)benzoate |

| 4-(1H-pyrrol-1-yl)benzoic acid | Propan-1-ol | Propyl ester | Propyl 4-(1H-pyrrol-1-yl)benzoate |

| 4-(1H-pyrrol-1-yl)benzoic acid | Ethylene glycol | Hydroxylated linker | 2-hydroxyethyl 4-(1H-pyrrol-1-yl)benzoate |

| Ethyl 4-(1H-pyrrol-1-yl)benzoate | Hydrazine hydrate | Hydrazide linker | 4-(1H-pyrrol-1-yl)benzohydrazide |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into analogues of this compound can be crucial for enhancing biological activity and selectivity. This can be achieved by incorporating chiral centers into the ester linker or by modifying the pyrrole or benzoate rings with chiral substituents.

A common strategy is to use a chiral alcohol in the esterification of 4-(1H-pyrrol-1-yl)benzoic acid. For example, using (R)- or (S)-2-butanol would yield the corresponding chiral sec-butyl esters. This approach allows for the systematic investigation of the stereochemical requirements for biological activity.

Alternatively, a chiral center can be introduced through asymmetric synthesis . For instance, an asymmetric reduction of a ketone precursor to the alcohol used for esterification can provide access to enantiomerically enriched analogues. While specific examples for this compound are not detailed in the provided search results, this is a general and powerful strategy in medicinal chemistry.

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction at a remote site. This is a more complex strategy but can provide access to a wider range of chiral analogues.

| Chiral Building Block | Synthetic Strategy | Potential Chiral Analogue |

| (R)-2-butanol | Esterification | (R)-sec-butyl 4-(1H-pyrrol-1-yl)benzoate |

| (S)-2-butanol | Esterification | (S)-sec-butyl 4-(1H-pyrrol-1-yl)benzoate |

| Prochiral ketone | Asymmetric reduction followed by esterification | Chiral hydroxyalkyl 4-(1H-pyrrol-1-yl)benzoate |

Design and Synthesis of Photoactivatable or Chemically Cleavable Derivatives

The development of photoactivatable or chemically cleavable derivatives of this compound can provide valuable tools for studying biological systems with temporal and spatial control.

Photoactivatable derivatives , often referred to as "caged" compounds, are rendered inactive by a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule. A common strategy for caging carboxylic acids or alcohols is to use a nitrobenzyl group. For example, a 2-nitrobenzyl ester of 4-(1H-pyrrol-1-yl)benzoic acid could be synthesized. Upon photolysis, this would release 4-(1H-pyrrol-1-yl)benzoic acid.

Chemically cleavable derivatives are designed to release the active compound in response to a specific chemical trigger. This can include changes in pH, redox potential, or the presence of a specific enzyme. For instance, an ester linker containing a disulfide bond could be designed. This linker would be stable in the extracellular environment but would be cleaved by the reducing environment inside a cell, releasing the active compound.

Another approach is to incorporate an enzyme-labile moiety into the linker. For example, an ester of a short peptide that is a substrate for a specific protease could be synthesized. In the presence of that protease, the peptide would be cleaved, releasing the active molecule.

| Trigger | Cleavable Moiety | Potential Derivative Type |

| Light (e.g., UV) | 2-Nitrobenzyl group | Photoactivatable ester |

| Reducing environment (e.g., glutathione) | Disulfide bond | Chemically cleavable ester |

| Specific enzyme (e.g., protease) | Peptide sequence | Enzyme-cleavable ester |

Advanced Analytical Methodologies for Cyanomethyl 4 1h Pyrrol 1 Yl Benzoate and Its Derivatives

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of cyanomethyl 4-(1H-pyrrol-1-yl)benzoate from starting materials, byproducts, and degradants, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The optimization of an HPLC method is critical to achieve the desired resolution, sensitivity, and analysis time.

A reversed-phase HPLC (RP-HPLC) method would be the primary approach for the purity assessment of this compound due to its aromatic and moderately polar nature. The key parameters for optimization include the stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 column is a common choice for the separation of aromatic compounds. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for separating compounds with a range of polarities. nih.gov